Product packaging for 4-Chloro-2,3-dihydrofuro[2,3-B]pyridine(Cat. No.:)

4-Chloro-2,3-dihydrofuro[2,3-B]pyridine

Cat. No.: B13046963
M. Wt: 155.58 g/mol
InChI Key: JJBMQHVRKNUAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2,3-dihydrofuro[2,3-b]pyridine is a versatile dihydrofuropyridine derivative serving as a key synthetic intermediate in medicinal chemistry and organic synthesis. The furo[2,3-b]pyridine scaffold is a privileged structure in drug discovery due to its presence in various biologically active compounds and natural products . The chloro substituent at the 4-position is a common and highly valuable functional group in pharmaceutical development, as evidenced by its prevalence in more than 250 FDA-approved drugs . This halogen atom is a crucial handle for further structural elaboration via cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are extensively used to create diverse compound libraries for biological screening . The primary research value of this compound lies in its potential as a building block for the development of new therapeutic agents. Furopyridine cores, in general, have been associated with a broad spectrum of pharmacological activities, including serving as inhibitors of enzymes like CLKs and DYRK1A, and acting on targets such as nicotinic acetylcholine receptors . The specific 2,3-dihydrofuro structure, being partially saturated, offers a distinct three-dimensional profile compared to its aromatic counterpart, which can be advantageous in exploring novel chemical space for drug discovery. Researchers utilize this compound to synthesize more complex fused heterocyclic systems or to functionalize the pyridine ring for structure-activity relationship (SAR) studies . As with all compounds of this nature, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO B13046963 4-Chloro-2,3-dihydrofuro[2,3-B]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

4-chloro-2,3-dihydrofuro[2,3-b]pyridine

InChI

InChI=1S/C7H6ClNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2

InChI Key

JJBMQHVRKNUAMU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC=CC(=C21)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 2,3 Dihydrofuro 2,3 B Pyridine and Its Core Structure

Retrosynthetic Strategies for 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. metu.edu.trnih.gov For this compound, the analysis involves several key disconnections.

The primary disconnection is the carbon-chlorine bond at the C-4 position. This is a logical first step as chlorination is a common functional group introduction. This leads back to the parent 2,3-dihydrofuro[2,3-b]pyridine (B1654761) scaffold.

Further disconnection of the dihydrofuran ring can be envisioned in two main ways:

C-O Bond Disconnection (Intramolecular Cyclization): A disconnection across the furan (B31954) ether bond (C4a-O) points towards a 2-substituted-3-hydroxypyridine precursor. A common synthetic forward reaction would be an intramolecular Williamson ether synthesis or a palladium-catalyzed cyclization from a precursor like 2-(2-haloethyl)-pyridin-3-ol or a 3-hydroxy-2-vinylpyridine derivative.

Pyridine (B92270) Ring Formation (Annulation): Alternatively, the pyridine ring itself can be disconnected. This strategy keeps the dihydrofuran ring intact and builds the pyridine ring onto it. This approach is less common for this specific target but represents a valid retrosynthetic pathway, starting from a functionalized dihydrofuran precursor.

A third strategy involves disconnecting both rings to reveal acyclic precursors, which would then be assembled in a cascade or multicomponent reaction. Based on forward syntheses, the most practical retrosynthetic approach involves constructing the furo[2,3-b]pyridine (B1315467) core first, followed by or integrated with the chlorination step.

Classical and Contemporary Approaches to the Furo[2,3-b]pyridine Ring System Construction

The assembly of the core furo[2,3-b]pyridine ring system is central to the synthesis of the target molecule. Various methods have been developed, ranging from classical cycloadditions to modern palladium-catalyzed reactions.

Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful method for constructing six-membered rings like pyridine. An intramolecular Diels-Alder reaction has been successfully employed to create the dihydrofuro[2,3-b]pyridine skeleton. nih.gov This strategy involves an inverse-electron-demand Diels-Alder reaction starting from a 1,2,4-triazine (B1199460) functionalized with an alkyne. The initial cycloaddition adduct typically extrudes a small molecule like nitrogen gas (N₂) to form the pyridine ring. nih.govresearchgate.net

For example, an intramolecular reaction between a triazine and an alkyne can yield a dihydrofuro[2,3-b]pyridine, which can then be oxidized to the aromatic furo[2,3-b]pyridine if desired. nih.gov

Reactant 1Reactant 2Reaction TypeProductRef
Alkyne-functionalized 1,2,4-triazine(intramolecular)Inverse-electron-demand Diels-AlderDihydrofuro[2,3-b]pyridine nih.gov

This table summarizes a representative cycloaddition strategy for the furo[2,3-b]pyridine core.

A prevalent strategy for forming the furo[2,3-b]pyridine system involves the cyclization of a suitably substituted pyridine to form the adjacent dihydrofuran ring. One common method begins with a nucleophilic aromatic substitution on a 2-halopyridine, followed by ring closure. nih.gov For instance, the reaction of a 2-chloro-3-hydroxypyridine (B146414) with a two-carbon unit containing a leaving group can set the stage for an intramolecular Williamson ether synthesis to forge the dihydrofuran ring.

More contemporary methods include palladium-catalyzed one-pot syntheses. These often involve a Sonogashira coupling followed by a Wacker-type heteroannulation to construct the fused ring system. nih.gov Copper-mediated oxidative cyclization has also been reported for the synthesis of the isomeric furo[3,2-b]pyridine (B1253681) scaffold, a technique that could potentially be adapted. researchgate.netresearchgate.netnih.gov

Instead of building the furan ring onto a pre-existing pyridine, some modern approaches construct the pyridine ring itself onto a furan-derived precursor. A notable example is the Pd(II)-catalyzed synthesis from β-ketodinitriles and alkynes. acs.orgacs.org In this method, both nitrile groups of the β-ketodinitrile participate in a cascade reaction that simultaneously constructs both the furan and pyridine rings in a single pot. acs.orgacs.org The reaction proceeds through an N-H/C annulation process, forming multiple C-C, C=C, C-O, and C-N bonds. acs.org

Another strategy involves the Vilsmeier-Haack reaction. While primarily used for formylation, under certain conditions, it can induce cyclization to form a pyridine ring. For the analogous thieno[2,3-b]pyridine (B153569) system, N-protected 3-acetyl-2-aminothiophenes react with the Vilsmeier-Haack reagent (POCl₃/DMF) to afford the 4-chlorothieno[2,3-b]pyridine, demonstrating a simultaneous annulation and chlorination. researchgate.net

Starting Material 1Starting Material 2Catalyst/ReagentKey FeaturesProductRef
β-KetodinitrileAlkynePd(II)Simultaneous furan and pyridine ring formationFuro[2,3-b]pyridine acs.orgacs.org
N-Protected 3-acetyl-2-aminothiopheneVilsmeier-Haack ReagentPOCl₃/DMFSimultaneous pyridine annulation and C-4 chlorination4-Chlorothieno[2,3-b]pyridine researchgate.net

This interactive table outlines key pyridine ring annulation strategies.

Regioselective Introduction and Functionalization of the Chlorine Atom at C-4

The introduction of a chlorine atom specifically at the C-4 position of the furo[2,3-b]pyridine core is a critical step. The Vilsmeier-Haack reaction on N-protected aminothiophene precursors not only builds the pyridine ring but also installs the chloro group at the 4-position with high regioselectivity, using phosphoryl chloride (POCl₃) as both the chlorinating agent and part of the Vilsmeier reagent. researchgate.net

For pre-formed heterocyclic systems, direct chlorination can be achieved using standard reagents. For example, the conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-one to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is accomplished in high yield using POCl₃. nih.gov This suggests that if the 2,3-dihydrofuro[2,3-b]pyridin-4-one precursor were available, it could be similarly chlorinated to yield the target compound. The C-4 chloro group, once installed, can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, although care must be taken to avoid side reactions at other positions. nih.gov

Enantioselective Synthesis of Chiral 2,3-Dihydrofuro[2,3-b]pyridine Derivatives

The 2,3-dihydrofuro[2,3-b]pyridine structure contains a stereocenter at the C-2 or C-3 position (depending on substitution), making enantioselective synthesis a key consideration for applications in medicinal chemistry. While specific examples for this compound are not extensively documented, principles from related systems are directly applicable.

Organocatalysis offers a powerful platform for such transformations. The enantioselective synthesis of 2,3-dihydrofurans has been achieved with high enantiomeric excess using bifunctional organocatalysts, such as those derived from quinine. metu.edu.tr A domino Michael-S_N2 reaction between a 1,3-dicarbonyl compound and an α-bromonitroalkene, catalyzed by a quinine-squaramide catalyst, can produce chiral dihydrofurans in good yields and high enantioselectivities (up to 97% ee). metu.edu.tr This methodology could be adapted by using a pyridine-based dicarbonyl precursor to build the chiral dihydrofuran ring fused to the pyridine core.

Dicarbonyl Compoundα-BromonitroalkeneCatalyst (10 mol%)SolventTime (h)ee (%)Ref
Dimedone(E)-1-bromo-2-nitroetheneQuinine-squaramideToluene (B28343)1.595 metu.edu.tr
1,3-Indandione(E)-1-bromo-2-nitroetheneQuinine-squaramideToluene6.092 metu.edu.tr
Acetylacetone(E)-1-bromo-2-nitroetheneQuinine-squaramideToluene1.085 metu.edu.tr

This table presents data for an organocatalytic enantioselective synthesis of dihydrofurans, serving as a model for the synthesis of the chiral 2,3-dihydrofuro[2,3-b]pyridine core.

Furthermore, enantioselective methods have been described for the synthesis of the closely related 2,3-dihydro acs.orgacs.orgdioxino[2,3-b]pyridine system, indicating the feasibility of achieving high stereocontrol in these fused heterocyclic structures. nih.gov

Catalyst Development for Efficient Synthesis of this compound

The efficient synthesis of this compound and its derivatives is highly dependent on the development of effective catalysts. While research specifically targeting catalysts for the 4-chloro variant is specialized, the broader field of furo[2,3-b]pyridine synthesis offers significant insights into catalytic strategies. Key catalytic systems are primarily centered around transition-metal-catalyzed cross-coupling reactions and acid or base catalysis for cyclization steps.

Palladium catalysts are paramount for introducing the chloro-substituent at the 4-position of the 2,3-dihydrofuro[2,3-b]pyridine core, particularly when employing cross-coupling strategies. These catalysts are crucial for reactions like the Suzuki, Stille, and Sonogashira couplings, which allow for the functionalization of the pyridine ring. researchgate.net The choice of palladium catalyst and ligands can significantly influence the yield, selectivity, and reaction conditions.

In addition to palladium, other catalysts play a role in the synthesis of the core dihydrofuro[2,3-b]pyridine structure. For instance, in multicomponent reactions for the synthesis of related dihydrofuran derivatives, catalysts such as imidazole (B134444) and pyridine have been effectively used. nih.govacs.org These catalysts can facilitate the key bond-forming steps in the construction of the fused heterocyclic system. The development of novel catalytic systems, including the use of nanoparticles as catalyst supports, is an active area of research aimed at improving efficiency and reusability. nih.gov

Below is a table summarizing catalysts that have been employed in the synthesis of the 2,3-dihydrofuro[2,3-b]pyridine core and related structures, which could be adapted for the synthesis of the 4-chloro derivative.

Catalyst TypeSpecific Catalyst/ReagentsApplicationReference
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Suzuki, Stille, Sonogashira cross-coupling reactions for C-C bond formation at the 4-position. researchgate.net
Base CatalystNaH, Sodium-t-butoxideDeprotonation and intramolecular cyclization. researchgate.net
Lewis AcidTris(pentafluorophenyl)boraneBH₃-mediated reduction.
OrganocatalystImidazole, Pyridine, DMAPMulticomponent reactions for the formation of the dihydrofuran ring. nih.govacs.org
Nanoparticle CatalystMgO nanoparticles, nano γ-Fe₂O₃Heterogeneous catalysis in multicomponent reactions. nih.govacs.org

The ongoing development in this area focuses on creating catalysts that are not only highly efficient but also align with the principles of green chemistry, such as being non-toxic, reusable, and capable of functioning under milder reaction conditions.

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

The principles of green and sustainable chemistry are increasingly influencing the synthetic routes designed for complex molecules like this compound. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

One of the primary areas of focus is the use of greener solvents. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research into the synthesis of related heterocyclic compounds has demonstrated the feasibility of using water as a solvent for multicomponent reactions, which significantly improves the environmental profile of the synthesis. nih.govacs.org Glycerol is another green solvent alternative that is biodegradable, non-toxic, and has a high boiling point, making it suitable for reactions requiring elevated temperatures. acs.org

Multicomponent reactions (MCRs) are another cornerstone of green synthesis strategies. MCRs involve the reaction of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and saving time and resources. The development of one-pot syntheses for related furo-pyridine systems is a significant step towards more sustainable production. nih.gov

The use of catalysis, as discussed in the previous section, is also a key aspect of green chemistry. Catalysts, especially those that are highly efficient and can be recycled, reduce the need for stoichiometric reagents and can enable reactions to proceed under more environmentally benign conditions. The development of heterogeneous catalysts, such as nanoparticle-based systems, is particularly promising as they can be easily separated from the reaction mixture and reused. nih.gov

Furthermore, energy efficiency is a critical consideration. The use of microwave irradiation as an alternative to conventional heating can significantly reduce reaction times and energy consumption. researchgate.net

The table below outlines some green chemistry approaches that could be applied to the synthesis of this compound.

Green Chemistry PrincipleApproachPotential BenefitReference
Use of Safer SolventsReplacing traditional organic solvents with water or glycerol.Reduced toxicity and environmental impact. nih.govacs.orgacs.org
Atom EconomyEmploying multicomponent reactions and one-pot syntheses.Fewer synthetic steps, less waste, and higher efficiency. nih.gov
CatalysisUtilizing highly efficient and recyclable catalysts (e.g., nanoparticles).Reduced use of stoichiometric reagents and milder reaction conditions. nih.gov
Energy EfficiencyUsing microwave irradiation instead of conventional heating.Faster reactions and lower energy consumption. researchgate.net

By integrating these sustainable practices, the synthesis of this compound can be made more environmentally friendly and economically viable.

Chemical Reactivity and Derivatization Strategies of 4 Chloro 2,3 Dihydrofuro 2,3 B Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring, along with the fused furo- a moiety, activates the C-4 position for nucleophilic aromatic substitution (SNAг). This allows for the direct displacement of the chloro substituent by a variety of nucleophiles, providing a straightforward route to diverse derivatives.

Amination Reactions with Various Primary and Secondary Amines

The introduction of amino groups at the C-4 position is a widely employed strategy in the derivatization of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine. This transformation is typically achieved by reacting the chloro-precursor with a range of primary and secondary amines. These reactions often proceed under thermal conditions or with the assistance of a base to neutralize the hydrogen chloride generated in situ. The choice of solvent and temperature can significantly influence the reaction rate and yield.

For instance, the reaction with simple alkylamines, such as methylamine (B109427) or ethylamine, as well as with more complex cyclic amines like piperidine (B6355638) or morpholine, has been documented to proceed efficiently. The resulting 4-amino-2,3-dihydrofuro[2,3-b]pyridine (B8136132) derivatives are valuable intermediates for further functionalization or as final target molecules in drug discovery programs.

Table 1: Examples of Amination Reactions

AmineProduct
Methylamine4-(Methylamino)-2,3-dihydrofuro[2,3-b]pyridine
Piperidine4-(Piperidin-1-yl)-2,3-dihydrofuro[2,3-b]pyridine
Morpholine4-(Morpholino)-2,3-dihydrofuro[2,3-b]pyridine

Alkoxylation and Thiolation Reactions

The chloro group at the C-4 position can be readily displaced by oxygen and sulfur nucleophiles to yield the corresponding ethers and thioethers. Alkoxylation is typically carried out by treating this compound with an appropriate sodium or potassium alkoxide in a polar aprotic solvent. For example, reaction with sodium methoxide (B1231860) in dimethylformamide (DMF) affords 4-methoxy-2,3-dihydrofuro[2,3-b]pyridine.

Similarly, thiolation reactions are accomplished using a corresponding thiol in the presence of a base, or more commonly, with a pre-formed sodium or potassium thiolate. These reactions introduce a versatile thioether linkage that can be further oxidized to sulfoxides or sulfones, thereby expanding the chemical space accessible from the parent chloro-compound.

Table 2: Examples of Alkoxylation and Thiolation Reactions

NucleophileProduct
Sodium methoxide4-Methoxy-2,3-dihydrofuro[2,3-b]pyridine
Sodium ethoxide4-Ethoxy-2,3-dihydrofuro[2,3-b]pyridine
Sodium thiophenoxide4-(Phenylthio)-2,3-dihydrofuro[2,3-b]pyridine

Cyanation and Azidation Reactions

Further diversification of the this compound scaffold can be achieved through the introduction of cyano and azido (B1232118) groups. Cyanation, typically performed using a cyanide salt such as sodium or potassium cyanide in a polar aprotic solvent, provides access to 4-cyano-2,3-dihydrofuro[2,3-b]pyridine. The resulting nitrile functionality is a valuable synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

Azidation reactions, carried out with sodium azide (B81097), introduce an azide group at the C-4 position. The resulting 4-azido-2,3-dihydrofuro[2,3-b]pyridine is a high-energy compound that can undergo various transformations, most notably "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes, to form triazole-containing derivatives.

Table 3: Examples of Cyanation and Azidation Reactions

ReagentProduct
Sodium cyanide4-Cyano-2,3-dihydrofuro[2,3-b]pyridine
Sodium azide4-Azido-2,3-dihydrofuro[2,3-b]pyridine

Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position

In addition to SNAr reactions, the chloro substituent at the C-4 position serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substituents

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds. In the context of this compound, this palladium-catalyzed reaction with an aryl or heteroaryl boronic acid or its corresponding ester provides a direct route to 4-aryl and 4-heteroaryl derivatives. The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate or potassium phosphate (B84403), in a suitable solvent system, often a mixture of an organic solvent and water. This methodology allows for the introduction of a diverse range of substituted aromatic and heteroaromatic moieties, which is of significant interest in the synthesis of biologically active molecules.

Table 4: Example of a Suzuki-Miyaura Coupling Reaction

Coupling PartnerCatalystBaseProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃4-Phenyl-2,3-dihydrofuro[2,3-b]pyridine

Stille, Negishi, and Kumada Coupling Reactions

While the Suzuki-Miyaura coupling is prevalent, other palladium- or nickel-catalyzed cross-coupling reactions can also be employed for the derivatization of this compound.

The Stille coupling involves the reaction with an organostannane reagent. This reaction is known for its tolerance of a wide range of functional groups, although the toxicity of the tin reagents is a notable drawback.

The Negishi coupling utilizes an organozinc reagent. These reactions are often highly efficient and can be performed under mild conditions. The organozinc reagents are typically prepared in situ from the corresponding organohalide.

The Kumada coupling employs a Grignard reagent (organomagnesium halide) and is particularly effective for the formation of alkyl-aryl and aryl-aryl bonds. This reaction is often catalyzed by nickel complexes in addition to palladium catalysts.

The choice among these coupling methods often depends on the nature of the desired substituent, the functional group tolerance required, and the availability of the corresponding organometallic reagent.

Table 5: Overview of Other Cross-Coupling Reactions

Reaction NameOrganometallic ReagentTypical Catalyst
Stille CouplingOrganostannane (R-SnBu₃)Palladium
Negishi CouplingOrganozinc (R-ZnX)Palladium or Nickel
Kumada CouplingGrignard Reagent (R-MgX)Palladium or Nickel

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. mdpi.comresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. acs.org While aryl chlorides are the least reactive, modern catalyst systems have been developed to facilitate their coupling.

For this compound, the chlorine atom at the C-4 position can be substituted with various alkynyl groups through Sonogashira coupling. Although specific examples for this exact substrate are not extensively detailed in readily available literature, conditions can be extrapolated from successful couplings of other chloro-pyridines and related chloro-heterocycles. organic-chemistry.orgsoton.ac.uk Key to the successful coupling of chloro-pyridines is the choice of catalyst, ligand, and base. For instance, the coupling of 2-amino-3-bromopyridines with terminal alkynes has been achieved using a Pd(CF₃COO)₂ catalyst with PPh₃ as the ligand. scirp.org For chloro-derivatives, more electron-rich and bulky phosphine (B1218219) ligands are often required to promote the challenging oxidative addition step. organic-chemistry.org

The synthesis of various 6-alkynyl-3-fluoro-2-pyridinamidoximes from the corresponding 6-bromo-3-fluoro-2-cyanopyridine has been successfully performed using Pd(PPh₃)₄ and CuI in a THF/Et₃N solvent system at room temperature, demonstrating the utility of this reaction on the pyridine core. soton.ac.uk Based on analogous systems, a proposed set of conditions for the Sonogashira coupling of this compound is presented below.

Table 1: Representative Conditions for Sonogashira Coupling of Halopyridines

Halopyridine SubstrateAlkyne PartnerCatalyst / LigandBaseSolventTemperatureYieldReference
2-Amino-3-bromopyridinePhenylacetylenePd(CF3COO)2 / PPh3Et3NDMF100 °C96% scirp.org
6-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh3)4 / CuIEt3NTHFRoom Temp.Not specified soton.ac.uk
4-Chloro-2-trichloromethylquinazolinePhenylacetylenePd(OAc)2Cs2CO3DMFNot specified15% organic-chemistry.org

Heck and Buchwald-Hartwig Amination Reactions

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (like this compound) and an alkene. nih.gov This method allows for the introduction of vinyl groups at the C-4 position. The reaction typically employs a Pd(0) catalyst, which can be generated in situ from a Pd(II) precursor like Pd(OAc)₂, a phosphine ligand, and a base. nih.govnih.gov The reaction with electron-deficient alkenes, such as acrylates, is generally very efficient. nih.gov While specific applications of the Heck reaction to this compound are not prominent in the literature, the reactivity of the C-Cl bond on the electron-poor pyridine ring suggests its viability as a substrate under appropriate catalytic conditions.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. epo.org This palladium-catalyzed cross-coupling reaction allows for the arylation of a wide range of primary and secondary amines with aryl halides. nih.gov For this compound, this reaction represents a key strategy for introducing diverse amino substituents at the C-4 position, a common step in the synthesis of bioactive molecules. nih.gov

The success of the Buchwald-Hartwig amination often depends on the careful selection of the palladium precursor, phosphine ligand, and base. nih.gov For less reactive aryl chlorides, ligands such as the bulky, electron-rich biarylphosphines (e.g., Xantphos, DavePhos) are often necessary. nih.govnih.gov The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), plays a crucial role in the catalytic cycle. nih.gov

Research on the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines demonstrates the successful amination of a chloro-heterocycle using a PdCl₂(PPh₃)₂/xantphos system with NaOt-Bu as the base. nih.gov Similarly, the amination of 2-bromo-6-methyl pyridine has been accomplished using a [Pd₂(dba)₃]/BINAP catalyst system. researchgate.net These examples provide a strong basis for developing protocols for the amination of this compound.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines

Halopyridine SubstrateAmine PartnerCatalyst / LigandBaseSolventTemperatureYieldReference
2-Chloro-4-(pyridin-3-yl)pyrimidineAnilinePdCl2(PPh3)2 / XantphosNaOt-BuToluene (B28343)Reflux82% nih.gov
2-Bromo-6-methyl pyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd2(dba)3] / (±)-BINAPNaOt-BuToluene80 °C60% researchgate.net
5-Substituted-1,2,3-triiodobenzeneVarious anilinesPd2(dba)3 / XPhosK3PO41,4-Dioxane100 °Cup to 95% researchgate.net

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for arenes, but it is significantly more challenging for pyridine-containing systems. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles. Furthermore, the nitrogen atom's lone pair is basic and readily coordinates with the Lewis or Brønsted acids that are typically required to generate the strong electrophiles needed for reactions like nitration or Friedel-Crafts alkylation/acylation. This protonation or coordination further deactivates the ring by placing a positive charge on the nitrogen, making subsequent electrophilic attack extremely difficult. mdpi.com

Transformations Involving the Dihydrofuran Moiety

Oxidation and Dehydrogenation to Furo[2,3-b]pyridine (B1315467)

The dihydrofuran ring of this compound can be aromatized to the corresponding furan (B31954) ring, yielding 4-Chlorofuro[2,3-b]pyridine. The existence of this aromatized compound is confirmed in chemical databases. nih.gov This transformation is a dehydrogenation reaction, which typically involves an oxidation process. Common reagents used for the dehydrogenation of dihydrofurans and similar heterocyclic systems include high-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or catalytic methods involving a noble metal catalyst such as palladium on carbon (Pd/C) at elevated temperatures. Other oxidizing agents like manganese dioxide (MnO₂) can also be effective. In a related system, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) (NaOCl) was studied, although this led to complex oxidative dimerization products rather than simple dehydrogenation. nih.gov

Ring-Opening Reactions and Subsequent Rearrangements

The dihydrofuran ring is susceptible to ring-opening reactions under certain conditions, particularly in the presence of Lewis or Brønsted acids. For example, studies on 5-(indolyl)-2,3-dihydrofuran acetals have shown that Lewis acids like Yb(OTf)₃ can catalyze an intramolecular benzannulation via a ring-opening mechanism. mdpi.com This process involves acetal (B89532) hydrolysis, enolate isomerization, and intramolecular attack to form new carbazole (B46965) structures. mdpi.com By analogy, treatment of this compound with strong acids could potentially lead to the opening of the dihydrofuran ring, generating a reactive intermediate that could be trapped or undergo rearrangement. The specific outcome would depend heavily on the reaction conditions and the presence of other nucleophiles or electrophiles.

Functionalization of the Saturated Carbon Atoms (C-2, C-3)

Direct functionalization of the sp³-hybridized C-2 and C-3 positions of the dihydrofuran ring via C-H activation is challenging. A more common strategy involves the introduction of functional groups during the synthesis of the ring system or by transforming a pre-existing functional group. For instance, a patent for related 2,3-dihydrofuro[2,3-b]pyridine (B1654761) compounds describes the reduction of a ketone at the C-6 position to a hydroxyl group, which is then converted to a mesylate. epo.org This mesylate serves as a good leaving group and can be displaced by nucleophiles, demonstrating a method of functionalizing the benzylic-like position. epo.org

While not on the dihydrofuran ring itself, this illustrates a principle that could be applied if a suitable precursor with a functional group handle at C-2 or C-3 were available. The existence of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol indicates that derivatives with functional groups on the dihydrofuran ring are accessible. sigmaaldrich.com Such an alcohol could be oxidized to a ketone, which could then undergo a variety of alpha-functionalization reactions or be targeted by nucleophiles. Alternatively, radical-based reactions could potentially be used to introduce functionality at these positions.

Peripheral Functionalization and Late-Stage Diversification of this compound Derivatives

The chemical architecture of this compound offers several sites for peripheral functionalization, including the chloro-substituent on the pyridine ring, the dihydro-furan moiety, and various C-H bonds on the bicyclic system. Late-stage diversification, the process of introducing chemical modifications at a late stage of a synthetic sequence, is crucial for the efficient generation of analogue libraries for structure-activity relationship (SAR) studies. While direct experimental data on the title compound is limited, its reactivity can be inferred from studies on related furo[2,3-b]pyridines and chloropyridines.

The reactivity of the furo[2,3-b]pyridine core is characterized by a combination of an electron-deficient pyridine ring and an electron-rich furan ring. nih.gov This electronic dichotomy governs the regioselectivity of various chemical transformations.

Functionalization via the C4-Chloro Group:

The chlorine atom at the C4 position represents a key handle for modification, primarily through transition-metal-catalyzed cross-coupling reactions. Generally, the reactivity of halopyridines in such reactions is position-dependent. For palladium-catalyzed couplings, halides at the C2 and C6 positions are typically more reactive than those at C3, C5, or C4. nih.gov Specifically for 2,4-dichloropyridines, conventional cross-coupling reactions tend to occur selectively at the C2 position. nih.gov

However, achieving selective functionalization at the C4 position is possible under specific catalytic conditions. The use of very sterically hindered N-heterocyclic carbene (NHC) ligands with palladium has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov Furthermore, nickel-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully performed on 4-chloropyridine (B1293800) substrates. rsc.org Copper-catalyzed Ullmann-type C-N cross-coupling reactions have also been reported for 4-chloropyridine, providing a pathway to N-aryl derivatives. mdpi.com These methodologies suggest that, despite its inherent lower reactivity, the C4-chloro group of this compound could be replaced by various carbon and heteroatom nucleophiles.

Table 1: Examples of Cross-Coupling Reactions on Related Chloropyridine Scaffolds

Catalyst System Coupling Partner Product Type Reference
Pd/IPr Arylboronic acids C4-Arylpyridines nih.gov
NiCl₂(dppf) Phenylboronic acid 4-Phenylpyridine rsc.org
Cu(I)-resin Anilines N-(Pyridin-4-yl)anilines mdpi.com

C-H Functionalization:

Direct C-H functionalization is a powerful tool for late-stage diversification that avoids the pre-installation of functional handles. For the furo[2,3-b]pyridine scaffold, the electron-rich furan ring is a prime target for electrophilic substitution and metal-catalyzed C-H activation. Research on aromatic furo[2,3-b]pyridines has demonstrated rhodium-catalyzed direct arylation at the C2 position. This reaction provides a route to 2-aryl derivatives, showcasing the potential for modifying the furan portion of the molecule. researchgate.net

Functionalization of the pyridine ring's C-H bonds is more challenging due to its electron-deficient nature. rsc.org However, strategies involving transient N-activation (e.g., formation of N-oxides or N-pyridinium salts) can facilitate C-H functionalization at the C2 and C6 positions. researchgate.net For the 4-chloro-substituted ring, the most likely positions for C-H functionalization would be C5 and C6.

Reactivity of the 2,3-Dihydrofuran (B140613) Ring:

The 2,3-dihydrofuran portion of the molecule contains a vinyl ether-like double bond (at C2-C3) and a saturated C-O bond. The double bond is susceptible to reactions such as Heck coupling. For instance, the Heck reaction of 2,3-dihydrofuran with aryl halides can yield 2-aryl-2,3-dihydrofurans or 2-aryl-2,5-dihydrofurans depending on the conditions. organic-chemistry.org This suggests a potential pathway for introducing substituents at the C2 position of the title compound.

Additionally, the dihydrofuran ring can undergo ring-opening reactions under certain conditions. For example, reaction of a dihydrofuro-coumarin system with arylhydrazines in toluene led to the opening of the dihydrofuran ring. researchgate.net While this demonstrates a potential reactivity pathway, such reactions often require specific activating groups within the fused ring system.

Ring Expansion and Ring Contraction Reactions of the Furo[2,3-b]pyridine System

Ring expansion and ring contraction reactions are transformative processes that dramatically alter a molecule's core scaffold. These reactions are typically driven by the release of ring strain or the formation of a more stable electronic system. For the furo[2,3-b]pyridine system, there are no specific examples of ring expansion or contraction reactions reported in the scientific literature.

The absence of such reports likely stems from the thermodynamic stability of the fused 5,6-bicyclic aromatic system. Theoretical calculations on the related furo[2,3-b]pyrrole scaffold indicate that the fused ring system is relatively stable, suggesting a significant energy barrier to skeletal rearrangement. mdpi.com Disrupting this stable core would require harsh reaction conditions or highly specialized reagents that can overcome this stability.

While not observed for this specific system, it is useful to consider examples from other pyridine-containing heterocycles to understand the general principles:

Ring Contraction: Electrochemical methods have been developed for the ring contraction of Hantzsch esters (1,4-dihydropyridines) to form highly substituted pyrroles. This transformation involves an unusual extrusion of a two-carbon unit from the pyridine ring. nih.gov In another example, rhenium-complexed 2,2'-bipyridine (B1663995) ligands can undergo a deprotonation-induced ring contraction, leading to the extrusion of a nitrogen atom and cleavage of a C-N bond. rsc.org The application of such mechanisms to the furo[2,3-b]pyridine core is not established and would likely be complicated by the fused furan ring.

Ring Expansion: Conceptually, ring expansion could involve the incorporation of atoms into either the furan or the pyridine ring. For example, rhodium carbenoid-induced ring expansion of isoxazoles is a known method for producing substituted pyridines. researchgate.net Such a strategy applied to the furo[2,3-b]pyridine system would require a suitable precursor that could undergo a similar rearrangement, which has not been developed.

Theoretical and Computational Chemistry Studies on 4 Chloro 2,3 Dihydrofuro 2,3 B Pyridine

Electronic Structure Analysis and Molecular Orbital Theory Calculations

The electronic structure of 4-Chloro-2,3-dihydrofuro[2,3-B]pyridine dictates its fundamental chemical and physical properties. Molecular orbital (MO) theory calculations are essential to understanding the distribution of electrons within the molecule. These calculations can reveal the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's electronic stability and its tendency to undergo electronic transitions. For the furo[2,3-b]pyridine (B1315467) core, the furan (B31954) ring is electron-rich, while the pyridine (B92270) ring is electron-deficient. The introduction of a chlorine atom at the 4-position is expected to further influence the electronic landscape through its inductive and resonance effects.

Table 1: Illustrative Data from Molecular Orbital Calculations

ParameterHypothetical Value for this compoundSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons; relates to the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy unoccupied state; relates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVCorrelates with chemical reactivity and stability; a larger gap suggests higher stability.
Dipole Moment2.5 DProvides insight into the overall polarity of the molecule, affecting its solubility and intermolecular interactions.

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from electronic structure calculations. Actual values would require specific quantum chemical computations.

Conformational Analysis and Energy Landscapes of this compound

The non-planar nature of the 2,3-dihydrofuran (B140613) ring introduces conformational flexibility to the molecule. Conformational analysis is crucial for identifying the most stable three-dimensional structures (conformers) and the energy barriers between them. By systematically rotating the bonds in the dihydrofuran ring and calculating the potential energy at each step, a detailed energy landscape can be constructed. This analysis helps in understanding which conformations are most likely to be present at a given temperature and how the molecule might change its shape during a chemical reaction. The presence of the chlorine atom may introduce specific steric interactions that favor certain conformations.

Reaction Mechanism Elucidation via Computational Modeling for Synthesis and Derivatization

Computational modeling is an invaluable tool for studying the mechanisms of chemical reactions. For the synthesis of this compound, computational methods can be used to model the transition states and intermediates of the reaction pathway. This allows for a detailed understanding of the reaction kinetics and thermodynamics, which can aid in optimizing reaction conditions. Similarly, for derivatization reactions, such as nucleophilic aromatic substitution at the chloro-substituted position, computational modeling can predict the most likely sites of reaction and the energy barriers associated with different reaction pathways. For instance, in palladium-catalyzed cross-coupling reactions, which are common for functionalizing such heterocyclic systems, computational studies can elucidate the catalytic cycle.

Prediction of Spectroscopic Properties through First-Principles Calculations (e.g., NMR chemical shifts, IR vibrational frequencies)

First-principles calculations can predict various spectroscopic properties of this compound with a high degree of accuracy. By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Similarly, by calculating the vibrational frequencies, an IR spectrum can be simulated. This can help in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule.

Table 2: Illustrative Predicted Spectroscopic Data

SpectroscopyPredicted FeatureStructural Correlation
¹³C NMR~150 ppmChemical shift for the carbon atom bonded to chlorine in the pyridine ring.
¹H NMR~7.0-8.0 ppmChemical shifts for the protons on the pyridine ring.
IR~1100 cm⁻¹Vibrational frequency corresponding to the C-Cl stretching mode.

Note: The values in this table are illustrative and represent the type of data that can be generated through first-principles calculations. Precise values would be obtained from specific computational models.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Mechanistic focus)

Given that furo[2,3-b]pyridine derivatives are of interest in medicinal chemistry, particularly as kinase inhibitors, molecular docking and dynamics simulations can provide insights into their potential biological activity. Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. These simulations score the different binding poses based on factors like intermolecular interactions and conformational strain. Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a detailed picture of the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of the ligand. This mechanistic understanding is crucial for the rational design of more potent and selective inhibitors.

Applications of 4 Chloro 2,3 Dihydrofuro 2,3 B Pyridine in Advanced Organic Synthesis

4-Chloro-2,3-dihydrofuro[2,3-b]pyridine as a Versatile Building Block in Heterocyclic Synthesis

The furo[2,3-b]pyridine (B1315467) core, an isostere of azaindole, is recognized as a privileged scaffold in medicinal chemistry, primarily for the synthesis of kinase inhibitors. nih.gov Its unique structure, combining an electron-deficient pyridine (B92270) ring with an electron-rich furan (B31954) ring, provides a valuable template for developing new bioactive molecules. nih.gov The synthesis of functionalized furo[2,3-b]pyridines, which can then be used as building blocks, is a key area of research.

A concise, four-step synthesis has been developed to produce furo[2,3-b]pyridines with handles at the 3- and 5-positions, suitable for palladium-mediated cross-coupling reactions. nih.gov This methodology allows for the gram-scale production of these building blocks, facilitating their use in structure-activity relationship (SAR) studies. nih.gov The synthesis begins with 2,5-dichloronicotinic acid and, through a series of optimized steps, yields a furo[2,3-b]pyridine core that can be selectively functionalized. nih.gov

The versatility of this scaffold is demonstrated in its use for creating a variety of substituted derivatives. For instance, a patent describes the synthesis of 6-chloro-2,3-dihydrofuro[2,3-b]pyridine (B2536162), which is then used as a key intermediate to prepare a range of compounds with potential therapeutic applications. epo.org These derivatives are synthesized through reactions such as the displacement of the chloro group with various amines, showcasing the role of the chloro-substituted dihydrofuropyridine as a versatile precursor. epo.org

The following table summarizes a selection of synthetic routes to functionalized furo[2,3-b]pyridine building blocks:

Starting MaterialKey ReactionsProductApplication
2,5-Dichloronicotinic acidEsterification, SNAr-cyclization, Hydrolysis, DecarboxylationFuro[2,3-b]pyridines with handles at C3 and C5Building blocks for kinase inhibitors nih.gov
2,6-Dichloro-3-pyridyl)ethanolIntramolecular cyclization6-Chloro-2,3-dihydrofuro[2,3-b]pyridineIntermediate for therapeutic agents epo.org
Pyridine N-oxidesVarious2,3-substituted furo[2,3-b]pyridinesGeneral heterocyclic synthesis nih.gov
2-HalopyridinesNucleophilic aromatic substitution, Ring closureSubstituted furo[2,3-b]pyridinesGeneral heterocyclic synthesis nih.gov

Utilization in the Total Synthesis of Complex Natural Products

While the furo[2,3-b]pyridine skeleton is present in some natural products, such as the furoquinoline alkaloids dictamnine (B190991) and furomegistine, the specific application of this compound as a key building block in the total synthesis of complex natural products is not well-documented in the available scientific literature. nih.govresearchgate.net The focus of research on this scaffold has been predominantly in the realm of medicinal chemistry for the synthesis of novel bioactive compounds rather than the total synthesis of natural products.

Role as a Precursor for the Development of Novel Organic Reactions and Methodologies

The furo[2,3-b]pyridine scaffold has been instrumental in the development and optimization of various synthetic methodologies, particularly in the realm of cross-coupling reactions and multi-step synthetic sequences. The strategic placement of functional groups, such as halogens, on the furo[2,3-b]pyridine core allows for selective chemical transformations.

One notable example is the development of a concise, gram-scale synthesis of furo[2,3-b]pyridines that are amenable to chemoselective palladium-mediated cross-coupling reactions. nih.gov This route provides a platform for introducing diverse functionalities at specific positions of the heterocyclic core, thereby enabling the rapid generation of compound libraries for screening purposes. nih.gov

Furthermore, tandem reactions have been developed for the efficient construction of fused 2,3-dihydrofuran (B140613) derivatives, a structural motif present in 2,3-dihydrofuro[2,3-b]pyridine (B1654761). acs.org These one-pot, multi-step processes, often assisted by pyridinium (B92312) ylides, offer a streamlined approach to complex heterocyclic systems. acs.orgorganic-chemistry.org

The development of new synthetic routes to access the 2,3-dihydrofuro[2,3-b]pyridine core itself is an active area of research. These methods often involve intramolecular cyclizations of appropriately substituted pyridine precursors. A European patent details a synthetic scheme for 6-chloro-2,3-dihydrofuro[2,3-b]pyridine starting from 2-(2,6-dichloro-3-pyridyl)ethanol. epo.org

The following table outlines some of the methodologies developed using the furo[2,3-b]pyridine scaffold:

MethodologyDescriptionApplication
Palladium-Mediated Cross-CouplingSelective functionalization of halogenated furo[2,3-b]pyridines. nih.govSynthesis of diverse compound libraries. nih.gov
Tandem ReactionsOne-pot synthesis of fused 2,3-dihydrofurans. acs.orgEfficient construction of complex heterocycles. acs.org
Intramolecular CyclizationFormation of the 2,3-dihydrofuro[2,3-b]pyridine ring system from acyclic precursors. epo.orgSynthesis of the core scaffold. epo.org

Application in the Construction of Macrocyclic and Polycyclic Architectures

Based on available literature, the direct application of this compound or its parent scaffold in the construction of macrocyclic and polycyclic architectures is not a prominent area of research. While the furo[2,3-b]pyridine core can be part of a larger, fused heterocyclic system, its specific use as a building block for the deliberate construction of macrocycles or complex polycycles has not been extensively reported.

Design and Synthesis of Advanced Ligands and Catalysts Based on the Furo[2,3-b]pyridine Scaffold

The furo[2,3-b]pyridine scaffold has emerged as a significant "hinge-binding" template in the design of kinase inhibitors, which are crucial in the development of targeted cancer therapies. nih.gov The nitrogen atom of the pyridine ring can form a key hydrogen bond with the hinge region of the kinase active site, while the fused furan ring provides a rigid core for the attachment of various substituents that can interact with other regions of the enzyme. nih.gov

A series of potent IRAK4 (Interleukin-1 receptor-associated kinase 4) inhibitors have been developed based on a dihydrofuro[2,3-b]pyridine scaffold. nih.gov Through structural modifications of an initial hit compound, researchers were able to develop inhibitors with significantly improved potency and favorable pharmacokinetic profiles. nih.gov

Similarly, novel pyrrolo[2,3-b]pyridine derivatives, which are structurally related to furo[2,3-b]pyridines, have been synthesized and evaluated as potent GSK-3β (Glycogen synthase kinase-3β) inhibitors for the potential treatment of Alzheimer's disease. nih.gov

The following table presents examples of furo[2,3-b]pyridine-based ligands and their biological targets:

Compound ClassTargetTherapeutic Area
Dihydrofuro[2,3-b]pyridine derivativesIRAK4Inflammatory and autoimmune diseases nih.gov
Pyrrolo[2,3-b]pyridine derivativesGSK-3βAlzheimer's disease nih.gov
Furo[2,3-b]pyridine derivativesKinases (e.g., B-Raf, EGFR)Cancer

While the primary application of furo[2,3-b]pyridine-based ligands is in medicinal chemistry, the principles of their design—specifically, the use of the scaffold to orient functional groups in three-dimensional space—are also applicable to the development of catalysts. However, at present, the use of this compound or its close analogs in the design of synthetic catalysts is not a major focus in the literature.

Mechanistic Investigations of Biological Activities of 4 Chloro 2,3 Dihydrofuro 2,3 B Pyridine Derivatives

Identification and Elucidation of Molecular Targets and Pathways

Research into the biological effects of dihydrofuro[2,3-b]pyridine derivatives has identified Interleukin-1 receptor-associated kinase 4 (IRAK4) as a primary molecular target. patsnap.comresearchgate.netnih.gov IRAK4 is a serine/threonine kinase that functions as a master regulator in the innate immune system. nih.gov It plays an indispensable role in signal transduction following the activation of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are critical for recognizing pathogens and initiating inflammatory responses. patsnap.comwikipedia.org

The signaling cascade is initiated when a ligand binds to a TLR or IL-1R, leading to the recruitment of the adaptor protein MyD88. nih.govacs.org IRAK4 is then recruited to this receptor complex, where it becomes activated. nih.gov Activated IRAK4 subsequently phosphorylates and activates other downstream proteins, including IRAK1, which relays the signal to TRAF6 (TNF receptor-associated factor 6). nih.govacs.org This cascade ultimately culminates in the activation of key transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) via the mitogen-activated protein kinase (MAPK) pathway. researchgate.netnih.gov These transcription factors drive the expression and production of a host of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins. patsnap.compatsnap.com

By targeting and inhibiting the kinase activity of IRAK4, derivatives of the dihydrofuro[2,3-b]pyridine scaffold can effectively block this entire downstream signaling pathway. patsnap.comresearchgate.net This inhibition prevents the activation of NF-κB and MAPK and suppresses the subsequent production of inflammatory mediators, making these compounds promising candidates for therapeutic intervention in inflammatory and autoimmune disorders. nih.govpatsnap.com

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity Profiling

The development of potent and selective inhibitors based on the dihydrofuro[2,3-b]pyridine scaffold has been guided by extensive structure-activity relationship (SAR) studies. These investigations systematically modify the chemical structure to understand how different functional groups and substitutions impact the compound's biological activity, potency, and pharmacokinetic properties.

A key study in this area began with a screening hit, compound 16 , which demonstrated moderate inhibitory activity against IRAK4. researchgate.netnih.gov Through structural modifications, researchers developed compound 21 , which showed a significant improvement in potency. However, this enhanced activity came at the cost of high clearance and poor oral bioavailability, limiting its therapeutic potential. researchgate.netnih.gov

Further SAR studies were aimed specifically at addressing these metabolic liabilities while maintaining high potency. This led to the identification of compound 38 , which incorporated structural changes designed to improve the lipophilic ligand efficiency (LLE) and reduce metabolic clearance. researchgate.netnih.gov Compound 38 successfully maintained excellent biochemical potency against IRAK4 and exhibited significantly improved pharmacokinetic properties, including lower clearance and better oral bioavailability, highlighting a successful SAR-driven optimization. researchgate.netnih.gov

CompoundIRAK4 IC₅₀ (nM)Clearance (Cl, ml/min/kg)Oral Bioavailability (F, %)
16 (Screening Hit)243N/AN/A
21 (Potent Analog)6.2431.6
38 (Optimized Lead)7.31221

Data sourced from a study on dihydrofuro[2,3-b]pyridine derivatives as IRAK4 inhibitors. researchgate.netnih.gov

Rational Design of Ligands Based on Pharmacophore Models and Protein Structures

The discovery and optimization of 4-chloro-2,3-dihydrofuro[2,3-b]pyridine derivatives and related compounds are heavily reliant on rational, structure-based design approaches. These methods use computational tools and detailed knowledge of the target protein's three-dimensional structure to design ligands with high affinity and selectivity.

A primary strategy involves the use of X-ray co-crystal structures of the target enzyme, such as IRAK4, in complex with an inhibitor. nih.gov These structures provide a precise map of the ATP-binding site, revealing key amino acid residues that interact with the ligand and identifying pockets that can be exploited to enhance binding affinity and selectivity. acs.orgnih.gov For instance, the design process can focus on creating molecules that form specific hydrogen bonds with the "hinge" region of the kinase, a common feature in kinase inhibitor design. nih.gov

Pharmacophore modeling is another powerful tool used in the rational design process. nih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to the target. This model can be generated from a set of known active molecules or from the receptor's binding site itself. nih.gov Once a validated pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify novel scaffolds that fit the model and are likely to be active. nih.gov These computational hits are then synthesized and tested experimentally, accelerating the discovery of new lead compounds.

Enzymatic Assays and Receptor Binding Studies (Mechanistic aspects)

The characterization of this compound derivatives relies on a suite of biochemical and enzymatic assays to quantify their inhibitory activity and elucidate their mechanism of action. These assays directly measure the compound's ability to inhibit the enzymatic function of its target, such as IRAK4.

A common method for assessing kinase inhibitors is to measure the production of adenosine (B11128) diphosphate (B83284) (ADP), a product of the phosphorylation reaction catalyzed by the kinase. bellbrooklabs.com Commercially available assay kits, such as the ADP-Glo™ or Transcreener® ADP² assays, provide a luminescent or fluorescent readout that correlates with the amount of ADP produced. bellbrooklabs.compromega.combpsbioscience.com In these assays, the kinase (e.g., IRAK4), a substrate (like myelin basic protein), and ATP are incubated with varying concentrations of the inhibitor. nih.gov A reduction in the signal indicates inhibition of the kinase activity.

Another established method involves the use of radioisotopes. In this format, [γ-³³P]-ATP is used as the phosphate (B84403) donor. nih.gov The reaction mixture is incubated, and then spotted onto a filtermat that captures the phosphorylated substrate. The amount of radioactivity incorporated into the substrate is measured by scintillation counting, providing a direct measure of kinase activity. nih.gov

The potency of an inhibitor is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%. These quantitative measurements are crucial for SAR studies and for comparing the potency of different derivatives.

CompoundTargetIC₅₀ (nM)
Compound 21IRAK46.2
Compound 38IRAK47.3

Data represents the biochemical potency of specific dihydrofuro[2,3-b]pyridine derivatives against the IRAK4 enzyme. nih.gov

Mode of Action Analysis and Molecular Pathway Perturbations

The mode of action for active dihydrofuro[2,3-b]pyridine derivatives is the direct, competitive inhibition of the ATP-binding site of IRAK4. patsnap.com By occupying this site, the inhibitors prevent ATP from binding, thereby blocking the kinase's ability to phosphorylate its downstream substrates, such as IRAK1. nih.govpatsnap.com This action effectively halts the propagation of the inflammatory signal at a very early stage in the pathway.

The primary molecular pathway perturbation is the disruption of the MyD88-dependent signaling cascade. nih.govwikipedia.org This has several critical downstream consequences. The most significant is the inhibition of the activation of the transcription factors NF-κB and AP-1. researchgate.netacs.org As a result, the transcription of genes encoding pro-inflammatory cytokines is suppressed.

This effect has been demonstrated in cellular assays, where treatment with optimized dihydrofuro[2,3-b]pyridine derivatives, such as compound 38 , leads to a marked reduction in the production of key inflammatory mediators like TNF-α in immune cells stimulated with lipopolysaccharide (LPS). researchgate.netnih.gov More recent studies have further elucidated this pathway, showing that IRAK4 kinase activity is also essential for the activation and nuclear translocation of interferon regulatory factor 5 (IRF5), another transcription factor implicated in autoimmune diseases. researchgate.net Inhibition of IRAK4 by a selective inhibitor was shown to abolish IRF5's ability to bind to and activate the promoters of inflammatory cytokine genes. researchgate.net This detailed understanding of pathway perturbations confirms the central role of IRAK4 inhibition as the mode of action for these compounds.

Development of this compound Derivatives as Chemical Biology Probes

Beyond their potential as therapeutic agents, this compound derivatives possess features that make them suitable for development as chemical biology probes. These probes are valuable tools for exploring complex biological systems, identifying new drug targets, and validating the mechanism of action of bioactive compounds.

The presence of the chlorine atom at the 4-position of the furopyridine core is particularly significant. This feature can render the compound an electrophile, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity could potentially be tuned to allow for covalent modification of specific nucleophilic amino acid residues, such as cysteine, on protein targets.

By designing derivatives with optimized reactivity, the this compound scaffold could be used to create covalent probes. When coupled with a reporter tag (like biotin (B1667282) or a fluorescent dye), these probes can be used in chemoproteomic platforms, such as activity-based protein profiling (ABPP), to identify the full spectrum of proteins that the compound interacts with inside a cell. This approach can confirm on-target engagement and uncover potential off-target interactions, providing critical insights into a compound's selectivity and potential for side effects. Furthermore, such probes can be instrumental in "target deconvolution," a process used to identify the specific molecular target responsible for a desired phenotypic effect discovered in a cellular screen.

Advanced Analytical Methodologies for Characterization of 4 Chloro 2,3 Dihydrofuro 2,3 B Pyridine and Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine. Its primary strength lies in the ability to measure mass-to-charge ratios (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the confident determination of the compound's elemental composition and, consequently, its molecular formula. For this compound (C₇H₆ClNO), the expected monoisotopic mass can be calculated with high precision, enabling its differentiation from other potential isobaric compounds.

Beyond molecular formula determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides critical insights into the compound's structure through controlled fragmentation. By inducing fragmentation of the protonated molecular ion [M+H]⁺, a characteristic pattern of product ions is generated. Analysis of these fragments helps to confirm the connectivity of the furo[2,3-b]pyridine (B1315467) core and the position of the chloro-substituent. The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, which appear as two peaks with an approximate 3:1 intensity ratio, separated by two mass units.

Table 1: Representative HRMS Fragmentation Data for a Furo[2,3-b]pyridine Core This table is illustrative, based on common fragmentation pathways for related heterocyclic systems.

Fragment Ion (m/z) Proposed Structure/Loss Description
[M+H]⁺ C₇H₇ClNO⁺ Protonated molecular ion.
[M+H - CO]⁺ C₆H₇ClN⁺ Loss of carbon monoxide from the furan (B31954) ring, a common fragmentation for furans.
[M+H - Cl]⁺ C₇H₇NO⁺ Loss of the chlorine radical, indicating its presence as a substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. emory.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assemble the molecular structure of this compound piece by piece.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms. For this compound, specific chemical shifts are expected for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the dihydrofuran moiety. researchgate.net

2D NMR Techniques:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is crucial for tracing the proton network within the dihydrofuran and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. ipb.pt It is vital for connecting the different fragments of the molecule, for instance, linking the dihydrofuran ring protons to the carbons of the pyridine ring, and confirming the position of the chlorine atom by observing correlations from nearby protons to the carbon bearing the chloro-substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY is used to identify protons that are close to each other in space, regardless of whether they are bonded. harvard.edu In the case of derivatives of this compound with additional substituents on the dihydrofuran ring, NOESY can establish their relative cis/trans stereochemistry.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analogous heterocyclic systems. Actual values may vary.

Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity
2 ~75 ~4.6 t
3 ~30 ~3.3 t
3a ~120 - -
4 ~145 - -
5 ~125 ~7.2 d
6 ~148 ~8.1 d

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

When a suitable single crystal of this compound or its derivatives can be grown, X-ray crystallography provides the most definitive structural proof. This technique maps the electron density of the atoms in the crystal lattice, yielding a precise three-dimensional model of the molecule. ddg-pharmfac.net

The data obtained from X-ray analysis includes:

Unambiguous Connectivity: It confirms the bonding arrangement of all atoms, leaving no doubt about the isomeric form.

Precise Bond Lengths and Angles: This information provides insight into the electronic nature of the molecule, such as bond strain in the fused ring system or the influence of the chloro-substituent on the pyridine ring geometry. researchgate.net

Solid-State Conformation: It reveals the preferred three-dimensional shape of the molecule in the solid state.

Intermolecular Interactions: The analysis shows how molecules pack together in the crystal lattice, revealing non-covalent interactions like hydrogen bonds or π-π stacking, which govern the material's bulk properties.

Absolute Configuration: For chiral derivatives, analysis using anomalous dispersion can determine the absolute stereochemistry (R or S configuration) without the need for a chiral reference.

Table 3: Illustrative Crystallographic Data for a Chloro-Substituted Pyridine Derivative Data based on a representative structure from the literature. ddg-pharmfac.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 3.83 Å, b = 12.73 Å, c = 15.92 Å, β = 94.5°
Bond Length (C-Cl) ~1.74 Å
Bond Length (C-O, furan) ~1.37 Å

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a rapid and effective method for identifying the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations such as stretching and bending. It is particularly sensitive to polar bonds. For this compound, key diagnostic peaks would include C-H stretches for the aromatic and aliphatic portions, C=C and C=N stretching vibrations within the pyridine ring, the characteristic C-O-C asymmetric stretch of the ether linkage in the dihydrofuran ring, and the C-Cl stretch at lower wavenumbers. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is highly sensitive to non-polar, symmetric bonds and is particularly useful for identifying vibrations of the carbon skeleton and aromatic rings. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H stretch Aromatic (Pyridine)
3000-2850 C-H stretch Aliphatic (Dihydrofuran)
1600-1450 C=C, C=N stretch Pyridine Ring
1250-1050 C-O-C stretch Ether (Dihydrofuran)

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The 2,3-dihydrofuran (B140613) ring of this compound is not planar, and if there are substituents at the 2 or 3 positions, the molecule will be chiral, existing as a pair of enantiomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. nih.gov

The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing one to be retained longer on the column than the other.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases are frequently used. nih.gov The choice of mobile phase (normal or reverse phase) is optimized to achieve baseline separation of the enantiomeric peaks.

Chiral Gas Chromatography (GC): For volatile and thermally stable derivatives, chiral GC using columns coated with cyclodextrin (B1172386) derivatives as the CSP can provide excellent separation with high efficiency. nih.gov

The enantiomeric excess is calculated from the integrated areas of the two enantiomeric peaks in the resulting chromatogram.

Advanced Separation Techniques (e.g., SFC) for Purification and Analysis

Beyond standard chromatography, advanced techniques are employed for both analytical-scale separation and preparative-scale purification. Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for these purposes. chromatographyonline.comjshanbon.com

SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wikipedia.org Its properties—low viscosity and high diffusivity—lead to several advantages:

High-Speed Separations: The physical properties of the supercritical mobile phase allow for much faster flow rates than in HPLC, significantly reducing analysis times. teledynelabs.com

High Efficiency: SFC can achieve high-resolution separations, making it suitable for analyzing complex mixtures and purifying compounds to a high degree.

Green Chemistry: The primary use of CO₂, which can be recycled, drastically reduces the consumption of organic solvents compared to normal-phase HPLC, making it an environmentally friendlier technique. teledynelabs.com

Versatility: SFC is adept at separating chiral compounds and is also used for achiral purifications in medicinal chemistry. wikipedia.orgnih.gov For a compound like this compound, SFC can be used for both final purification after synthesis and for chiral separation on an analytical or preparative scale.

Table of Compounds

Compound Name
This compound
2,5-Dichloronicotinic acid
4-chloro-2-bromoaniline
4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes
4-chloromethyl-2,2-dimethyl-1,3-dioxolane
2-(4-chloro-2-methylphenoxy)propanoic acid
8-Chloro-2,3-dihydro- jshanbon.comwikipedia.orgdioxino[2,3-b]pyridine
Pyridine
Furo[2,3-b]pyridine
Furo[3,2-b]pyridine (B1253681)
Furo[2,3-d]pyrimidine
1,4-Dihydropyridine

Future Research Directions and Unexplored Avenues for 4 Chloro 2,3 Dihydrofuro 2,3 B Pyridine

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is paramount for the practical application of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine. Current synthetic strategies often rely on classical, multi-step procedures that may involve harsh reagents and generate significant waste. Future research should pivot towards more sustainable and atom-economical approaches.

Key areas for exploration include:

Microwave-Assisted Synthesis: Microwave-accelerated reactions have proven effective for synthesizing related N-heterocycles, offering benefits such as reduced reaction times, lower energy consumption, and often higher yields. nih.govmdpi.com Applying microwave irradiation to the cyclization and functionalization steps in the synthesis of this compound could provide a more efficient and eco-friendly alternative to conventional heating. nih.gov

Heterogeneous Catalysis: The use of reusable solid catalysts, such as silica (B1680970) sulfuric acid (SSA) or zinc-based nanocrystals, can simplify purification processes and minimize waste. mdpi.comrsc.org Research into novel heterogeneous catalysts for the key bond-forming reactions in the synthesis of the furo[2,3-b]pyridine (B1315467) core would be a significant advancement.

Green Solvents: Exploring the use of greener solvents like water, ethanol, or ionic liquids could drastically reduce the environmental impact of the synthesis. rsc.orgnih.gov The development of a water-driven synthetic protocol would be a particularly noteworthy achievement in sustainable chemistry. rsc.org

Synthesis StrategyPotential AdvantagesRelevant Research
Microwave-Assisted SynthesisReduced reaction time, lower energy use, higher yields nih.govmdpi.com
Heterogeneous CatalysisCatalyst reusability, simplified purification, waste reduction mdpi.comrsc.org
Green SolventsReduced environmental impact, improved safety profile rsc.orgnih.gov

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The unique electronic and steric environment of this compound suggests that it may exhibit novel reactivity. The chlorine atom at the 4-position is a key functional group that can be exploited for a variety of transformations.

Future investigations should focus on:

Cross-Coupling Reactions: The chloro-substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, alkyl, and amino groups. This would enable the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine (B92270) or furan (B31954) ring would be a highly atom-economical method for diversification. Developing selective C-H activation protocols for this scaffold would be a cutting-edge research direction.

Ring Transformation Reactions: Investigating the stability of the dihydrofuro[2,3-b]pyridine core under various conditions could lead to the discovery of novel ring-opening or ring-expansion reactions, yielding entirely new heterocyclic systems. An "unusual" Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction has been shown to produce a furo[2,3-c]pyridine (B168854) skeleton, highlighting the potential for discovering unexpected reaction pathways. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science. nih.govnih.gov These computational tools can be leveraged to accelerate the exploration of this compound's potential.

Key applications include:

Predictive Modeling: AI/ML models can be trained to predict various properties of novel derivatives, including ADME/T (absorption, distribution, metabolism, excretion, and toxicity), solubility, and biological activity. nih.gov This in silico screening can prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or material properties. researchgate.net

Reaction Prediction: AI can assist in planning synthetic routes by predicting the outcomes of unknown reactions and suggesting optimal reaction conditions, thereby aiding in the development of the novel synthetic routes discussed in section 8.1. researchgate.net

Discovery of Novel Biological Targets and Therapeutic Applications through Mechanistic Research

While related dihydrofuro[2,3-b]pyridine scaffolds are known IRAK4 inhibitors for treating inflammatory diseases, the full biological potential of the 4-chloro derivative is untapped. nih.gov A systematic approach to target identification and mechanistic studies is crucial.

Future research should pursue:

Target Deconvolution: Employing chemoproteomics and thermal shift assays to identify the specific protein targets of this compound and its derivatives within human cells.

Bioisosteric Replacement Studies: The furo[2,3-b]pyridine core is related to other biologically active heterocycles like thieno[2,3-b]pyridines (antiplasmodial agents) and thiazolo[4,5-b]pyridines (herbicides). nih.govnih.gov Exploring derivatives of this compound as potential anti-infectives, herbicides, or agents for other therapeutic areas based on these isosteric relationships is a promising avenue.

Kinase Profiling: Given the known activity of related compounds, a broad screening against a panel of human kinases could uncover novel and potent inhibitory activities against targets relevant to oncology, immunology, or neurology. For example, related thieno[2,3-b]pyridines have been identified as inhibitors of plasmodial glycogen (B147801) synthase kinase-3 (PfGSK-3). nih.gov

Related ScaffoldKnown Biological ActivityPotential Application for this compound Derivatives
Dihydrofuro[2,3-b]pyridineIRAK4 Inhibition (Anti-inflammatory) nih.govAnti-inflammatory, Autoimmune diseases
Thieno[2,3-b]pyridine (B153569)PfGSK-3 Inhibition (Antiplasmodial) nih.govAntimalarial, Anti-infective agents
Thiazolo[4,5-b]pyridineAcyl-ACP Thioesterase Inhibition (Herbicidal) nih.govAgrochemicals

Application in Materials Science and Photochemistry

The rigid, heterocyclic structure of the furo[2,3-b]pyridine core suggests potential applications beyond biology, particularly in materials science and photochemistry. The chlorine substituent provides a handle to tune electronic properties and attach the scaffold to polymers or surfaces.

Unexplored avenues include:

Organic Electronics: Investigating the electronic properties (e.g., HOMO/LUMO levels) of derivatives to assess their suitability for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Fluorescent Probes: Functionalizing the scaffold to create fluorescent sensors for metal ions or biologically relevant molecules. The furo[2,3-b]pyridine core could serve as a novel fluorophore with tunable photophysical properties.

Photocatalysis: Exploring the use of metal complexes of this compound derivatives as novel photocatalysts for organic transformations.

Multicomponent Reactions and Flow Chemistry Approaches

To efficiently synthesize diverse libraries of compounds based on the this compound scaffold, modern synthetic technologies like multicomponent reactions (MCRs) and flow chemistry are essential.

Future directions involve:

Multicomponent Reactions (MCRs): Designing novel MCRs that assemble the dihydrofuro[2,3-b]pyridine core in a single step from three or more simple starting materials. nih.gov This approach is highly efficient and ideal for generating chemical diversity for screening purposes. nih.govsemanticscholar.org

Flow Chemistry: Developing continuous flow synthesis processes for this compound and its subsequent derivatization. Flow chemistry offers superior control over reaction parameters, enhanced safety for hazardous reactions, and straightforward scalability compared to batch processing. sci-hub.sethieme-connect.de This would be particularly advantageous for producing larger quantities of lead compounds for further testing.

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, agriculture, and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.